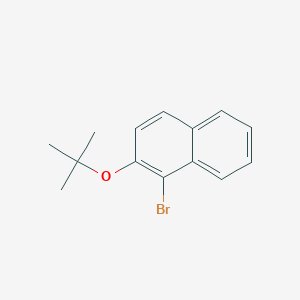

1-Bromo-2-(tert-butoxy)naphthalene

説明

1-Bromo-2-(tert-butoxy)naphthalene is an organic compound with the molecular formula C14H15BrO. It is a derivative of naphthalene, where a bromine atom is substituted at the first position and a tert-butoxy group at the second position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

特性

CAS番号 |

960309-89-1 |

|---|---|

分子式 |

C14H15BrO |

分子量 |

279.17 g/mol |

IUPAC名 |

1-bromo-2-[(2-methylpropan-2-yl)oxy]naphthalene |

InChI |

InChI=1S/C14H15BrO/c1-14(2,3)16-12-9-8-10-6-4-5-7-11(10)13(12)15/h4-9H,1-3H3 |

InChIキー |

MUBLSTGFHSZISI-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)OC1=C(C2=CC=CC=C2C=C1)Br |

製品の起源 |

United States |

準備方法

The synthesis of 1-Bromo-2-(tert-butoxy)naphthalene typically involves the bromination of 2-(tert-butoxy)naphthalene. The reaction is carried out using bromine in the presence of a suitable solvent such as carbon tetrachloride (CCl4) under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the desired position on the naphthalene ring .

Industrial production methods for this compound are not widely documented, but laboratory-scale synthesis often employs similar bromination techniques with careful control of reaction parameters to ensure high yield and purity.

化学反応の分析

1-Bromo-2-(tert-butoxy)naphthalene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) and potassium tert-butoxide (t-BuOK).

Oxidation Reactions: The tert-butoxy group can be oxidized under specific conditions to form corresponding ketones or aldehydes.

Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 2-(tert-butoxy)-1-methoxynaphthalene.

科学的研究の応用

1-Bromo-2-(tert-butoxy)naphthalene finds applications in various scientific research areas:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for the preparation of various substituted naphthalene derivatives.

Biology and Medicine:

Industry: In industrial chemistry, it can be used in the development of materials with specific optical or electronic properties due to its aromatic structure.

作用機序

The mechanism by which 1-Bromo-2-(tert-butoxy)naphthalene exerts its effects in chemical reactions involves the electrophilic nature of the bromine atom and the steric hindrance provided by the tert-butoxy group. The bromine atom can participate in various substitution reactions, while the tert-butoxy group can influence the reactivity and orientation of the molecule in these reactions.

類似化合物との比較

1-Bromo-2-(tert-butoxy)naphthalene can be compared with other bromonaphthalene derivatives such as:

1-Bromonaphthalene: Lacks the tert-butoxy group, making it less sterically hindered and more reactive in certain substitution reactions.

2-Bromonaphthalene: Similar to 1-Bromonaphthalene but with the bromine atom at the second position, affecting its reactivity and the types of reactions it undergoes.

1-Bromo-2-methoxynaphthalene: Contains a methoxy group instead of a tert-butoxy group, which can influence its electronic properties and reactivity.

生物活性

1-Bromo-2-(tert-butoxy)naphthalene is an organic compound belonging to the bromonaphthalene derivatives. Its unique structure, characterized by a bromine atom at the 1-position and a tert-butoxy group at the 2-position of the naphthalene ring, contributes to its distinct biological and chemical properties. This article explores the biological activity of this compound, focusing on its synthesis, reactivity, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C14H16BrO. The tert-butoxy group significantly influences the compound's steric and electronic properties, affecting its reactivity with various nucleophiles and electrophiles. This structural arrangement enhances selectivity in substitution reactions, making it valuable for targeted synthetic applications.

Structural Comparison with Related Compounds

| Compound Name | Structural Features |

|---|---|

| 1-Bromo-3-(tert-butoxy)naphthalene | Bromine at position 1, tert-butoxy at position 3 |

| 1-Bromo-4-(tert-butyl)naphthalene | Bromine at position 1, tert-butyl at position 4 |

| 1-Bromo-2-methylnaphthalene | Bromine at position 1, methyl at position 2 |

The unique positioning of the tert-butoxy group in this compound affects both steric hindrance and electronic distribution within the molecule, influencing its reactivity profile compared to other similar compounds.

Synthesis Methods

Several methods exist for synthesizing this compound. Common approaches include:

- Electrophilic Aromatic Substitution : Using bromine in the presence of a tert-butyl alcohol derivative.

- Nucleophilic Substitution Reactions : Involving bromonaphthalene intermediates.

These synthetic routes allow for the modification of functional groups, enabling further exploration of the compound's biological activity.

Anti-Cancer Activity

Naphthalene derivatives have been investigated for their anti-cancer properties. Compounds with similar structural features have demonstrated activity against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation . The presence of the bromine atom may enhance these effects by participating in electron transfer processes during biochemical reactions.

Research Findings

Recent studies have focused on understanding the interaction of bromonaphthalenes with biological targets. For example, the reactivity of similar compounds with nucleophiles has been explored to determine their potential as drug candidates. The findings suggest that modifications in the naphthalene structure can lead to significant changes in biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。